molecular formula C9H19BOS B14311453 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane CAS No. 110523-67-6

2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane

Cat. No.: B14311453
CAS No.: 110523-67-6
M. Wt: 186.13 g/mol
InChI Key: PZVDVVYFSLDCFM-UHFFFAOYSA-N
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Description

2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is an organoboron compound that features a unique structure incorporating both boron and sulfur atoms within a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane typically involves the reaction of boron trichloride with a suitable thiol and an isopropyl-substituted amine. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to facilitate the formation of the oxathiaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can yield boron-hydride derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, boronates, and various boron-hydride derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Industry: It is employed in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism by which 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile component in chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is unique due to its incorporation of both boron and sulfur atoms within a six-membered ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.

Properties

CAS No.

110523-67-6

Molecular Formula

C9H19BOS

Molecular Weight

186.13 g/mol

IUPAC Name

2,5-di(propan-2-yl)-1,3,2-oxathiaborinane

InChI

InChI=1S/C9H19BOS/c1-7(2)9-5-11-10(8(3)4)12-6-9/h7-9H,5-6H2,1-4H3

InChI Key

PZVDVVYFSLDCFM-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CS1)C(C)C)C(C)C

Origin of Product

United States

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